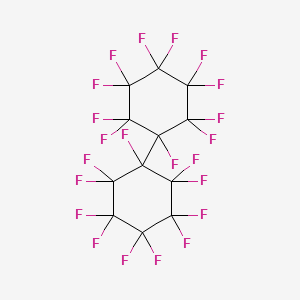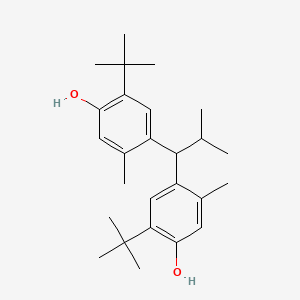
1,2-Diazete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diazete is a heterocyclic compound containing a four-membered ring with two nitrogen atoms. It is a relatively rare and less-studied compound compared to other heterocycles. The structure of this compound consists of alternating carbon and nitrogen atoms, forming a strained ring system. This unique structure imparts interesting chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diazete can be synthesized through various methods. One common approach involves the reaction of azosulfones with ketene N,N- or N,O-acetals . Another method includes the photolysis of dihydropyridazine, which provides the fused diazetidine intermediate . The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its limited applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Catalytic hydrogenation of this compound can lead to the formation of diazetidine.
Substitution: The compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dimethyl azodicarboxylate, ethylene, and cyclopentadiene . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include ring-opened products, diazetidine, and other substituted derivatives .
Scientific Research Applications
1,2-Diazete has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Diazete involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes, such as c-Jun N-terminal kinase, which plays a role in inflammation . The compound’s reactivity and ability to form stable complexes with different molecules contribute to its biological activity.
Comparison with Similar Compounds
1,2-Diazete can be compared with other similar compounds, such as:
1,2-Diazine: Another heterocyclic compound with a six-membered ring containing two nitrogen atoms.
1,3-Diazete: A structural isomer of this compound with different reactivity and properties.
Pyrrole: A five-membered heterocyclic compound with one nitrogen atom, known for its biological activity.
This compound is unique due to its four-membered ring structure, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Properties
CAS No. |
287-32-1 |
|---|---|
Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
IUPAC Name |
diazete |
InChI |
InChI=1S/C2H2N2/c1-2-4-3-1/h1-2H |
InChI Key |
BABWHSBPEIVBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


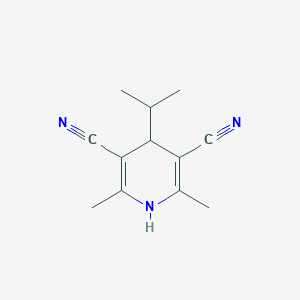
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)
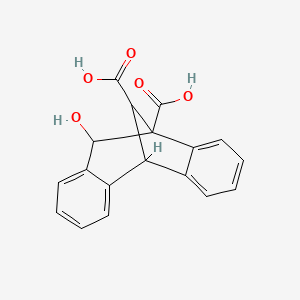
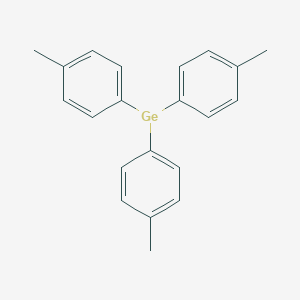
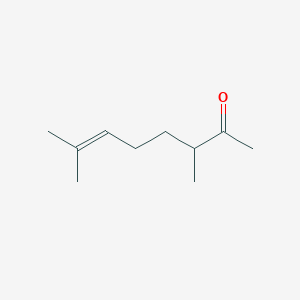
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

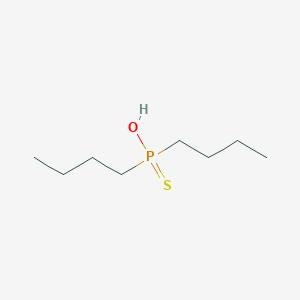
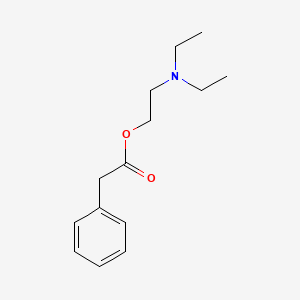
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
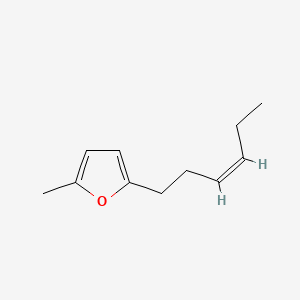
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
